3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid
Description
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid is a protected amino acid derivative featuring a benzoic acid core substituted with a pyrrolidine ring. The pyrrolidine nitrogen is shielded by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective removal via piperidine . Its molecular formula is C₂₇H₂₃NO₄, with a molecular weight of 425.48 g/mol (calculated from ).
Properties
CAS No. |
317355-20-7 |
|---|---|
Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-8-5-7-17(15-18)24-13-6-14-27(24)26(30)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23-24H,6,13-14,16H2,(H,28,29) |
InChI Key |
OYTUMQFPYSQGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Piperidine, triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its ability to modify peptide structures.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring, preventing unwanted side reactions during peptide elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Key Observations :
- Benzoic acid derivatives exhibit stronger UV absorbance (λ ~270–280 nm due to Fmoc), aiding in HPLC monitoring .
Pyrrolidine/Piperidine Ring Modifications
Key Observations :
- Benzyl/bromophenyl groups introduce steric bulk, reducing reaction rates in SPPS but enabling selective modifications (e.g., Suzuki coupling for bromophenyl derivatives) .
- Piperazine derivatives allow sequential deprotection (Fmoc first, then Boc), critical for branched peptide synthesis .
Protecting Group Positioning and Functionalization
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